molecular formula C7H9N3O B2426856 N-(3-aminopyridin-2-yl)acetamide CAS No. 99314-99-5

N-(3-aminopyridin-2-yl)acetamide

Cat. No.: B2426856
CAS No.: 99314-99-5
M. Wt: 151.169
InChI Key: SQLKXYRHAKRQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Based Acetamide (B32628) Scaffolds in Chemical Research

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. researchgate.netchemicalbook.comacs.orgsigmaaldrich.com The nitrogen-containing heterocyclic structure of pyridine imparts unique properties to molecules, including improved water solubility and the ability to form key hydrogen bonds with biological targets. sigmaaldrich.com When combined with an acetamide group, the resulting pyridine-based acetamide scaffold offers a versatile platform for developing new therapeutic agents. sigmaaldrich.com These scaffolds are found in a wide range of biologically active compounds, including those with antibacterial, antiviral, and anticancer properties. chemicalbook.comsigmaaldrich.com The acetamide portion can act as a hydrogen bond donor and acceptor, contributing to the molecule's ability to interact with enzymes and receptors. researchgate.net

Overview of Prior Academic Investigations on N-(3-aminopyridin-2-yl)acetamide and Related Heterocyclic Amides

Direct and extensive academic investigations focused solely on this compound are not widely available in published literature. However, research on structurally related heterocyclic amides provides a basis for understanding its potential chemical behavior and applications. For instance, studies on other aminopyridine acetamide derivatives have explored their synthesis and biological activities. A general method for synthesizing N-heteroaryl substituted acetamides involves the condensation of an aminopyridine with an acid chloride. afribary.com Research on related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has detailed their synthesis, structural characterization through methods like IR and NMR spectroscopy, and evaluation for antimicrobial and antioxidant properties. nih.govacs.org These studies highlight the potential for this compound to be synthesized via similar acylation reactions and to exhibit biological activity.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound appears to be in a nascent stage, with the compound being available commercially for research and development. biosynth.com The lack of extensive published studies suggests that its specific properties and potential applications are yet to be fully explored.

Future research on this compound would likely involve:

Synthesis and Optimization: Developing and optimizing synthetic routes to produce the compound and its derivatives with high purity and yield.

Structural and Physicochemical Characterization: Detailed analysis using techniques such as X-ray crystallography, NMR, and mass spectrometry to fully characterize its three-dimensional structure and physicochemical properties.

Biological Screening: Investigating its potential as a therapeutic agent by screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, drawing parallels from related pyridine acetamide structures. For example, derivatives of 2-amino-N-(pyridin-3-yl)acetamide have been investigated as inhibitors of specific kinases involved in cancer pathways. researchgate.net

Computational Studies: Employing computational modeling to predict its interactions with biological targets and to guide the design of new derivatives with enhanced activity.

Chemical and Physical Properties

Below are the known properties of this compound based on available database information. uni.lu

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₉N₃O
InChI InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11)
InChIKey SQLKXYRHAKRQHL-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC=N1)N

| CAS Number | 99314-99-5 |

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Monoisotopic Mass 151.07455 Da

| XlogP | -0.3 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLKXYRHAKRQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Aminopyridin 2 Yl Acetamide and Analogues

Strategies for Amide Bond Formation in Pyridine (B92270) Systems

The formation of an amide bond with an aminopyridine can be challenging due to the electronic properties of the pyridine ring and the potential for multiple reactive sites. The nitrogen atom within the pyridine ring can compete with the exocyclic amino group for electrophiles. Therefore, synthetic strategies must be carefully chosen to ensure selective acylation of the desired amino group.

Acylation is a common method for forming amide bonds, typically involving the reaction of an aminopyridine with an acylating agent such as an acyl chloride or an acid anhydride. vedantu.com The mechanism and outcome of these reactions are highly dependent on the position of the amino group on the pyridine ring.

Studies on the acetylation of the three isomeric aminopyridines (2-amino, 3-amino, and 4-aminopyridine) with acetic anhydride have shown that the reaction mechanism varies. For 2- and 3-aminopyridines, the rate-determining step is the direct acetylation at the exocyclic amino nitrogen. publish.csiro.au In contrast, 4-aminopyridine (B3432731) can undergo acetylation through a ring N-acetyl intermediate, a pathway not observed for the 2- and 3-isomers. publish.csiro.au The lower reactivity of 3-aminopyridine (B143674) compared to the 4-isomer is attributed to this mechanistic difference. publish.csiro.au

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl or acetic acid) and drive the reaction forward. publish.csiro.aufishersci.co.uk Pyridine can also act as a nucleophilic catalyst in these reactions. vedantu.com The choice of solvent and temperature is also critical for controlling the reaction rate and minimizing side products.

ReactantAcylating AgentBaseSolventObservation
2-Aminopyridine (B139424)Acetic AnhydrideTriethylamineAcetoneDirect acetylation at the exocyclic nitrogen. publish.csiro.au
3-AminopyridineAcetic AnhydrideTriethylamineAcetoneSlower reaction, direct acetylation at the exocyclic nitrogen. publish.csiro.au
4-AminopyridineAcetic AnhydrideTriethylamineAcetoneReaction proceeds through a ring N-acetyl intermediate. publish.csiro.au
Primary AmineAcetyl ChloridePyridineDichloromethaneGeneral acylation reaction where pyridine neutralizes HCl byproduct. vedantu.com

A less conventional but effective strategy for the synthesis of N-(pyridin-2-yl)amides involves the oxidative cleavage of a C(O)-C(Alkyl) bond. nih.gov This metal-free approach allows for the formation of the amide bond directly from ketones and 2-aminopyridine. The reaction is typically mediated by a combination of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in water. nih.gov

This method is advantageous as it can selectively convert a range of ketones, including those with long-chain alkyl groups, into the corresponding N-(pyridin-2-yl)amides. nih.gov The protocol has also been successfully applied to aryl alkyl carbinols, which yield the amides in moderate to good yields. nih.gov This strategy represents a significant departure from traditional acylation by creating the amide bond through the cleavage of a carbon-carbon bond rather than the direct coupling of an amine and a carboxylic acid derivative. More recent studies have also explored C-C bond cleavage of α-pyridinium amides to generate other heterocyclic structures, indicating the versatility of C-C bond cleavage strategies in amide chemistry. researchgate.net

Specific Synthetic Pathways for N-(3-aminopyridin-2-yl)acetamide Derivatives

The synthesis of the target compound, this compound, and its derivatives often requires tailored pathways to manage the reactivity of the diamino-substituted pyridine core.

Multi-step syntheses are common for producing specifically substituted aminopyridine derivatives. A general approach involves the initial synthesis of a core intermediate, which is then further functionalized. For example, N-pyridin-3-yl substituted acetamides have been synthesized in a multi-step process. This process begins with the reaction of phenylsulphonyl chloride with various amino acids in a basic medium to produce a phenylsulphonamido alkanoic acid. grossarchive.com.ng This intermediate is then chlorinated using thionyl chloride to form the acid chloride in situ. Finally, condensation of this acid chloride with 3-aminopyridine yields the desired acetamide (B32628) derivative. grossarchive.com.ng

Similarly, multi-substituted aminopyridines can be generated via one-pot methodologies. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and efficient route to highly functionalized pyridines. mdpi.com These one-pot strategies are highly valuable for generating libraries of related compounds for further study.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of N-(pyridin-2-yl)-benzamide derivatives from aminopyridine and trans-beta-nitrostyrene, the choice of solvent was found to significantly impact the reaction yield. A co-solvent system of water and dioxane was shown to be effective. mdpi.com In the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, various solvents like water, ethanol, and methanol were tested, but the best results were obtained under solvent-free conditions at 60 °C using a specific nanocatalyst. nih.gov The amount of catalyst is also a critical factor; for the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, using 20 molar % of magnesium oxide nanoparticles as a catalyst under optimal conditions yielded better results than classical methods. frontiersin.org

Heating methods can also be optimized. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various acetamide derivatives. preprints.orgmdpi.comchemicalbook.com For instance, the synthesis of 2-chloro-N-pyridin-2-yl-acetamide from 2-aminopyridine and chloroacetyl chloride was achieved in just 5 minutes at 80 °C with a 97% yield using microwave irradiation. chemicalbook.com

The table below summarizes the optimization of a model reaction for the synthesis of imidazolidinones, demonstrating the impact of different conditions on product yield.

CatalystMediumHeatingTime (h)Yield (%)
NoneEthanolReflux420
Acetic AcidEthanolReflux435
NoneNone70 °C470
Acetic AcidNone70 °C295
Data adapted from a study on the synthesis of imidazolidin-4-ones, illustrating common optimization parameters. nih.gov

Spectroscopic and Structural Elucidation of N 3 Aminopyridin 2 Yl Acetamide and Analogues

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

In the FT-IR spectrum of N-(3-aminopyridin-2-yl)acetamide and its analogues, characteristic absorption bands are observed that confirm the presence of key functional groups. The N-H stretching vibrations of the amino group (NH2) and the amide group (N-H) are typically seen in the region of 3500-3200 cm⁻¹. For instance, in 2-aminopyridine (B139424), the asymmetric and symmetric NH2 stretching modes are observed around 3442 cm⁻¹ and 3300 cm⁻¹, respectively. tsijournals.comresearchgate.net The N-H stretching bands in 2-amino-3-cyanopyridine (B104079) derivatives appear in the range of 3361–3365 cm⁻¹. mdpi.com

The carbonyl (C=O) stretching vibration of the acetamido group is a strong and prominent band, typically appearing in the range of 1700-1650 cm⁻¹. In a related compound, 2-acetylamino-5-bromo-6-methylpyridine, the C=O stretching frequency shows a red shift (shift to lower wavenumber), indicating a change in its electronic environment. nih.govresearchgate.net For 2-phenyl-N-(pyrazin-2-yl)acetamide, the C=O stretching vibration is observed at 1662 cm⁻¹. researchgate.net

The C=C and C=N stretching vibrations within the pyridine (B92270) ring are generally found in the 1640-1450 cm⁻¹ region. researchgate.net In 2-aminopyridine, peaks at 1684 cm⁻¹ and 1617 cm⁻¹ have been assigned to C=C stretching vibrations. researchgate.net The scissoring vibration of the NH2 group is expected around 1650 cm⁻¹ and has been observed at 1628 cm⁻¹ (Raman) and 1617 cm⁻¹ (IR) for 2-aminopyridine. tsijournals.com

The C-N stretching vibration of aromatic amines is typically observed in the 1330-1260 cm⁻¹ region. tsijournals.com For 2-aminopyridine, this band is found at 1328 cm⁻¹ in both IR and Raman spectra. tsijournals.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Analogues

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)References
Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3200 tsijournals.comresearchgate.netmdpi.com
Amide (N-H)Stretch3500 - 3200 mdpi.com
Carbonyl (C=O)Stretch1700 - 1650 nih.govresearchgate.netresearchgate.net
Pyridine Ring (C=C, C=N)Stretch1640 - 1450 researchgate.net
Amine (N-H)Scissoring~1650 tsijournals.com
Aromatic C-NStretch1330 - 1260 tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the pyridine ring, the protons of the amino group, the amide proton, and the methyl protons of the acetyl group.

For the parent compound, 3-aminopyridine (B143674), the aromatic protons appear in the range of δ 6.9-8.6 ppm. chemicalbook.com In 2-aminopyridine, the aromatic protons are observed between δ 6.4 and 8.1 ppm. chemicalbook.com The amino group protons (NH2) typically appear as a broad singlet. In 3-aminopyridine, this signal is at δ 3.89 ppm in CDCl₃ and δ 5.80 ppm in DMSO. chemicalbook.com For 2-aminopyridine, the NH2 protons are seen at δ 4.63 ppm in CDCl₃. chemicalbook.com

The amide proton (N-H) of the acetamido group is expected to appear as a singlet, often downfield. For example, in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide proton signal is at δ 9.32 ppm. researchgate.net The methyl protons (CH₃) of the acetyl group typically appear as a sharp singlet in the upfield region, around δ 2.0-2.4 ppm. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Analogues

Proton TypeTypical Chemical Shift Range (ppm)MultiplicityReferences
Pyridine Ring Protons6.4 - 8.6Doublet, Triplet, Multiplet chemicalbook.comchemicalbook.com
Amino (NH₂) Protons3.9 - 5.8Broad Singlet chemicalbook.comchemicalbook.com
Amide (NH) Proton~9.3Singlet researchgate.net
Acetyl (CH₃) Protons2.0 - 2.4Singlet rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For this compound, signals are expected for the carbon atoms of the pyridine ring, the carbonyl carbon, and the methyl carbon of the acetyl group.

The carbon atoms of the pyridine ring typically resonate in the aromatic region of the spectrum, generally between δ 100 and 160 ppm. For 2-aminopyridine, the pyridine carbons appear at δ 108.4, 118.1, 126.5, 127.8, 133.9, and 159.0 ppm. chemicalbook.com For 3-aminopyridine, signals are observed at δ 122.1, 124.0, 138.2, 140.9, and 144.9 ppm. chemicalbook.com

The carbonyl carbon (C=O) of the amide group is characteristically found further downfield, typically in the range of δ 168-172 ppm. rsc.orgrsc.org The methyl carbon (CH₃) of the acetyl group appears in the upfield region, usually between δ 20 and 25 ppm. rsc.orgchemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Analogues

Carbon TypeTypical Chemical Shift Range (ppm)References
Pyridine Ring Carbons100 - 160 chemicalbook.comchemicalbook.com
Carbonyl (C=O) Carbon168 - 172 rsc.orgrsc.org
Acetyl (CH₃) Carbon20 - 25 rsc.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound (C₇H₉N₃O), the expected monoisotopic mass is approximately 151.0746 g/mol . uni.lu In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this mass. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or the amino group (NH₂, 16 Da).

The PubChem database predicts several adducts for this compound, including [M+H]⁺ at m/z 152.08183, [M+Na]⁺ at m/z 174.06377, and [M-H]⁻ at m/z 150.06727. uni.lu

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the amide chromophore. For aminopyridines, the long-wavelength absorption band is typically formed by several electronic transitions of varying nature and intensity. researchgate.net In a related compound, 2-acetylamino-5-bromo-6-methylpyridine, the UV-Vis spectrum was simulated and validated experimentally. nih.govresearchgate.net The electronic absorption spectrum of a similar iron complex showed a broad, low-intensity absorption band around 20,000 cm⁻¹ and a high-intensity band between 30,000 and 40,000 cm⁻¹. researchgate.net

Single Crystal X-ray Diffraction Analysis of this compound and Related Scaffolds

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformation

The molecular geometry of analogues of this compound is characterized by a notable conformational flexibility, primarily arising from the rotation around the single bonds of the acetamide (B32628) linker. In many of the studied analogues, specifically the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, the molecules adopt a folded conformation. nih.govresearchgate.net This folding is a result of the pyrimidine (B1678525) and the adjacent aromatic or heteroaromatic ring being inclined to each other at significant dihedral angles.

For instance, in N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine ring is inclined to the benzene (B151609) ring by 67.84 (6)°. nih.gov Similarly, in the 3-nitrophenyl analogue, this dihedral angle is 56.18 (6)°. nih.govresearchgate.net In other analogues, such as those containing a pyridine or pyrazine (B50134) ring, the dihedral angles are 71.10 (9)° and 62.93 (15)°, respectively. nih.gov This folded conformation is often stabilized by an intramolecular N—H···N hydrogen bond, which forms a characteristic S(7) ring motif. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Selected Dihedral Angles in Analogues of this compound

CompoundRing 1Ring 2Dihedral Angle (°)Reference
N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamidePyrimidineBenzene67.84 (6) nih.gov
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamidePyrimidineBenzene56.18 (6) nih.govresearchgate.net
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamidePyrimidinePyridine71.10 (9) nih.gov
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamidePyrimidinePyrazine62.93 (15) nih.gov
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamidePyrimidineBenzene42.25 (14) researchgate.net
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Molecule A)PyrimidineBenzene59.70 (16) researchgate.net
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Molecule B)PyrimidineBenzene62.18 (15) researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of these compounds is dictated by a rich network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding Networks (N—H···N, C—H···N, N—H···S, C—H···O)

Hydrogen bonds are the predominant interactions in the crystal packing of this compound analogues. Classical N—H···N and N—H···O hydrogen bonds are ubiquitously present, often leading to the formation of well-defined supramolecular motifs.

In the crystals of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide analogues, molecules frequently form inversion dimers through pairs of N—H···N hydrogen bonds, creating R22(8) ring motifs. nih.govresearchgate.net These dimers then serve as building blocks for larger assemblies. For example, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, the dimers are further connected by N—H···O and N—H···N hydrogen bonds to form layers. nih.gov

In the hydrated structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, water molecules play a crucial role in the hydrogen-bonding network, participating in O—H···O and O—H···N interactions that link the molecular sheets into a three-dimensional framework. nih.govresearchgate.net

Table 2: Examples of Hydrogen Bonding in Analogues of this compound

CompoundHydrogen Bond TypeSupramolecular MotifReference
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamideN—H···N, N—H···OInversion dimers (R22(8)), layers nih.gov
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide·H₂ON—H···O, O—H···O, O—H···NUndulating sheets, 3D network via water bridges nih.govresearchgate.net
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamideN—H···N, N—H···O, C—H···OInversion dimers (R22(8)), corrugated layers researchgate.net
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideN—H···N, C—H···NCrystal packing stabilization acs.org
π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing of these aromatic and heteroaromatic compounds. mdpi.com These interactions occur between the planar aromatic rings of adjacent molecules, contributing to the stabilization of the crystal structure.

Hirshfeld Surface Analysis and Associated Maps

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. acs.orgresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule, and various properties can be mapped onto this surface to highlight different types of interactions.

For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld surface analysis was employed to dissect the intermolecular contacts. acs.orgresearchgate.net The d_norm map, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, is particularly informative. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds.

The shape index and curvedness maps provide further insights. The shape index map can identify the characteristic patterns of π-π stacking, which appear as adjacent red and blue triangles. researchgate.net The curvedness map helps to visualize the planarity of different regions of the molecule. researchgate.net The electrostatic potential mapped onto the Hirshfeld surface reveals the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which correspond to hydrogen-bond acceptors and donors, respectively. nih.gov

Quantitative Contribution of Intermolecular Contacts

A key advantage of Hirshfeld surface analysis is the ability to generate a 2D fingerprint plot, which provides a quantitative summary of the different intermolecular contacts. researchgate.netresearchgate.net The fingerprint plot is a scatter plot of d_e versus d_i for all points on the Hirshfeld surface.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Contact TypePercentage Contribution (%)Reference
H···H21 researchgate.net
C···H20 researchgate.net
S···H19 researchgate.net
N···H14 researchgate.net
O···H12 researchgate.net

Computational and Quantum Chemical Investigations of N 3 Aminopyridin 2 Yl Acetamide

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern quantum chemistry. acs.orgnih.gov It is frequently employed to calculate a molecule's properties by modeling its electron density.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For N-(3-aminopyridin-2-yl)acetamide, optimization would reveal key structural parameters. While specific experimental data for this exact compound is scarce, optimized parameters can be compared to known values from similar structures determined by X-ray crystallography, such as N-(5-bromopyridin-2-yl)acetamide. nih.gov

The optimized geometry is confirmed as a true energy minimum by performing vibrational frequency calculations. The absence of any imaginary frequencies indicates a stable structure. These calculations also predict the molecule's infrared (IR) spectrum, which can be compared with experimental data to validate the computational model. nih.gov

Table 1: Predicted Structural Parameters for this compound (Note: These are illustrative values based on standard bond lengths and data from analogous structures. Actual calculated values may vary based on the level of theory and basis set used.)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.24 Å
Bond Length C-N (amide) ~1.36 Å
Bond Length C-C (ring) ~1.39 Å
Bond Length C-N (ring) ~1.34 Å
Bond Angle O=C-N (amide) ~122°
Bond Angle C-N-C (pyridine) ~117°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the acetamide (B32628) group and the pyridine (B92270) ring.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: Data is conceptual and based on typical values for similar heterocyclic compounds.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.2 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.5 eV
HOMO-LUMO Energy Gap ΔE 4.7 eV
Ionization Potential (I ≈ -EHOMO) I 6.2 eV
Electron Affinity (A ≈ -ELUMO) A 1.5 eV
Chemical Hardness (η = (I-A)/2) η 2.35 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions denote positive potential, marking electron-poor areas prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen and the pyridine ring's nitrogen atom, identifying them as primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amino group and the amide N-H would exhibit positive potential, making them sites for nucleophilic interaction.

Reactivity and Selectivity Prediction through Computational Indices

Beyond FMO and MEP analysis, more quantitative measures derived from DFT can predict a molecule's reactivity and the selectivity of its reaction sites.

The Fukui function, f(r), is a local reactivity descriptor that identifies which atoms in a molecule are most likely to participate in a chemical reaction. researchgate.netnih.gov It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reaction with an electron donor).

f-(r): For electrophilic attack (reaction with an electron acceptor).

f0(r): For radical attack.

By calculating these indices for each atom in this compound, one can pinpoint the most reactive centers. For instance, the atom with the highest f+ value would be the most favorable site for a nucleophile to attack, while the atom with the highest f- value would be the preferred site for an electrophile. nih.gov

When two molecules react, a transfer of charge occurs. The Electrophilicity-based Charge Transfer (ECT) and the total charge transfer (ΔN) are concepts that quantify this process. nih.govacs.org ECT calculations can predict the amount of energy change when a molecule accepts a certain amount of electronic charge from its environment.

The fraction of electrons transferred (ΔN) between a donor molecule (like a biological target) and an acceptor (the compound of interest) can be calculated using their respective chemical potentials (or electronegativity) and chemical hardness values. A positive ΔN value indicates that the compound will act as an electron acceptor in the reaction. These calculations are particularly useful in medicinal chemistry to understand how a drug molecule might interact with a receptor site. acs.org For this compound, this analysis could predict its interaction mechanism with biological macromolecules. nih.gov

Conformational Analysis and Energy Minima Determination

The conformational flexibility of this compound is a key determinant of its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers. This analysis involves the systematic rotation of dihedral angles and subsequent geometry optimization to locate all possible energy minima.

For the closely related compound, N-(pyridin-2-yl)acetamide, a theoretical study using the B3LYP/6-311++G(d,p) level of theory has identified several possible rotamers and tautomers. researchgate.net The relative stability of these forms is determined by their calculated Gibbs free energies. researchgate.net A similar approach for this compound would involve mapping the potential energy surface by varying the dihedral angles around the C-N amide bond and the C-C bond connecting the acetyl group to the pyridine ring.

The presence of the amino group at the 3-position introduces additional possibilities for intramolecular hydrogen bonding, which can significantly influence the conformational preferences and relative energies of the conformers. The most stable conformer is expected to be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions.

Table 1: Calculated Relative Energies and Equilibrium Constants of Hypothetical Conformers of this compound (based on analogous compounds)

ConformerRelative Energy (kcal/mol)Equilibrium Constant (K)
Conformer A (Planar) 0.001.00
Conformer B (Twisted) 1.500.08
Conformer C (H-bonded) -0.502.32

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values for this compound would require dedicated computational studies.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. mhmedical.com NCI analysis, a computational technique based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, NCI analysis would reveal the nature and strength of intramolecular interactions. The presence of both an amino group and an acetamido group, in addition to the pyridine nitrogen, provides multiple sites for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations. For instance, a hydrogen bond could form between the hydrogen of the amino group and the carbonyl oxygen of the acetamido group, or between the N-H of the amide and the nitrogen of the pyridine ring.

In the context of related aminopyridine derivatives, studies have shown the importance of N-H···N and C-H···N hydrogen bonds in their crystal packing. acs.org A similar analysis for this compound would provide a detailed map of these interactions, represented by colored isosurfaces where different colors indicate the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes).

Correlation of Theoretical Spectroscopic Data with Experimental Results

Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) spectra. By calculating the vibrational frequencies of a molecule, it is possible to assign the absorption bands observed in an experimental spectrum to specific molecular vibrations.

For aminopyridine derivatives, DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FT-IR and Raman spectra. researchgate.net A similar computational study on this compound would involve optimizing its geometry and then performing a frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. The correlation between the theoretical and experimental spectra allows for a detailed and reliable assignment of the vibrational modes, including the characteristic stretching and bending vibrations of the amino, amide, and pyridine functional groups.

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(N-H) amino 34503465Asymmetric N-H stretch
ν(N-H) amino 33503360Symmetric N-H stretch
ν(C=O) amide 16801695Amide I band
δ(N-H) amide 15501560Amide II band
ν(C-N) pyridine 16001610Ring stretching

Note: This table is illustrative. Actual experimental and calculated values would be required for a precise correlation.

Thermochemical Properties from Computational Methods

Quantum chemical calculations can be used to determine various thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the thermodynamics of chemical reactions involving the compound.

For substituted pyridines, computational methods have been used to calculate their sublimation enthalpies and to study their thermochemical behavior. nih.gov The standard thermodynamic functions for this compound, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv), can be calculated from the vibrational frequencies and other molecular properties obtained from DFT calculations.

These calculations are typically performed for the gaseous state at a standard temperature and pressure (298.15 K and 1 atm). The results provide valuable data for thermochemical databases and for predicting the equilibrium constants and reaction enthalpies of processes involving this compound. researchgate.net

Table 3: Hypothetical Calculated Thermochemical Properties of this compound at 298.15 K

PropertyValueUnit
Standard Enthalpy of Formation (ΔfH°) -25.5kcal/mol
Standard Entropy (S°) 85.2cal/mol·K
Heat Capacity (Cv) 35.8cal/mol·K

Note: These values are hypothetical and would need to be determined by specific computational studies on this compound.

Coordination Chemistry and Metal Complexation Studies of N 3 Aminopyridin 2 Yl Acetamide As a Ligand

Ligand Design Principles for Pyridine-Acetamide Derivatives

The design of pyridine-acetamide ligands is predicated on the strategic combination of a pyridine (B92270) ring and an acetamide (B32628) group, creating a versatile scaffold for metal coordination. The pyridine moiety offers a nitrogen atom with a lone pair of electrons, making it an excellent Lewis base for coordinating with a wide range of metal ions. sigmaaldrich.com The acetamide group introduces additional donor atoms, namely the carbonyl oxygen and the amide nitrogen, allowing for various coordination modes.

Key principles in the design of these ligands include:

Chelation: The proximity of the pyridine nitrogen and the acetamide group can facilitate the formation of stable five- or six-membered chelate rings with a metal center. This chelate effect enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands.

Substituent Effects: The electronic and steric properties of the ligand can be finely tuned by introducing substituents on either the pyridine ring or the acetamide group. Electron-donating groups can increase the electron density on the donor atoms, enhancing their coordination ability, while electron-withdrawing groups can modulate the ligand's affinity for different metal ions. vot.pl The steric bulk of substituents can influence the geometry of the resulting metal complexes and their stability. vot.pl

Positional Isomerism: The relative positions of the acetamide group and any other substituents on the pyridine ring are crucial in determining the coordination geometry. For instance, the position of an amino group, as in N-(3-aminopyridin-2-yl)acetamide, can introduce additional coordination sites or influence the primary coordination mode through electronic effects.

Synthesis and Characterization of Metal Complexes with N-(pyridin-2-yl)acetamide and related ligands

The synthesis of metal complexes with pyridine-acetamide ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex.

For instance, the reaction of 2-hydroxy-N-pyridin-2-ylmethyl-acetamide with various divalent and trivalent metal ions has been shown to yield complexes with different geometries, including octahedral and tetrahedral structures. researchgate.net Similarly, copper(II) complexes with a novel ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, have been synthesized by reacting the ligand with copper(II) salts in a 1:1 molar ratio. mdpi.com

Characterization of these complexes is typically achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O and N-H bands of the acetamide moiety and the C=N vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure of diamagnetic complexes in solution.

Electronic (UV-Vis) Spectroscopy: Offers insights into the electronic transitions within the complex and helps in determining the coordination geometry around the metal center.

Identification of N,O-Chelating Coordination Modes

A prevalent coordination mode for pyridine-acetamide ligands is N,O-chelation, where the ligand binds to the metal center through the pyridine nitrogen and the carbonyl oxygen of the acetamide group. This mode of coordination leads to the formation of a stable five- or six-membered chelate ring.

Studies on pyrazole-acetamide ligands have demonstrated this N,O-chelating behavior, resulting in the formation of six-membered chelate rings. nih.gov This mode of coordination is often supported by strong intramolecular hydrogen bonding, which further stabilizes the complex. nih.gov The formation of such chelate rings is a key factor in the thermodynamic stability of these metal complexes.

Influence of Substituents on Coordination Properties

Substituents on the pyridine ring or the acetamide group can exert a significant influence on the coordination properties of the ligand. These effects can be both electronic and steric in nature.

Electronic Effects: Electron-donating groups, such as amino or methoxy (B1213986) groups, can increase the basicity of the donor atoms, thereby enhancing the ligand's ability to coordinate to metal ions. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, which can be utilized to modulate the selectivity of the ligand for different metal ions.

Steric Effects: The size and position of substituents can dictate the coordination geometry of the resulting complexes. Bulky substituents near the coordination sites can hinder the approach of the metal ion and may favor the formation of complexes with lower coordination numbers or different geometries. vot.pl For example, the steric hindrance of a methyl group on the pyridine ring can lead to the formation of dimeric complexes instead of the monomeric complexes observed with less hindered ligands.

Spectroscopic Investigations of Metal Complexes (IR, Electronic)

Spectroscopic techniques are indispensable for characterizing metal complexes of pyridine-acetamide ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining how the ligand coordinates to the metal ion. Upon complexation, the vibrational frequencies of the C=O and N-H groups in the acetamide moiety, as well as the C=N and ring breathing modes of the pyridine ring, are expected to shift. A decrease in the C=O stretching frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching frequency can suggest the involvement of the amide nitrogen in coordination or hydrogen bonding. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For example, in studies of 3-aminopyridine (B143674) complexes, new bands in the far-infrared region were assigned to M-N bonds. scirp.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide valuable information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the ligand field. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide have been used to propose tetrahedral and square planar geometries. researchgate.net The spectra of copper(II) complexes often exhibit a broad d-d transition band, the position of which is sensitive to the coordination environment.

Structural Analysis of Coordination Compounds (e.g., Octahedral Geometry)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of coordination compounds. Studies on related pyridine-containing ligands have revealed a variety of coordination geometries, with octahedral being a common arrangement for many transition metal ions. vot.pl

In an octahedral complex, the metal ion is coordinated to six ligands. For a bidentate ligand like this compound, an octahedral geometry could be achieved by the coordination of three ligand molecules to a single metal center, [M(L)₃]ⁿ⁺, or by the coordination of two ligand molecules and two monodentate ligands (e.g., solvent molecules or anions), [M(L)₂(X)₂]ⁿ⁺.

For example, the reaction of aminopyridine with titanium dichloride leads to an octahedral titanium complex containing the aminopyridinato ligand. vot.pl Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with a Schiff base ligand derived from 2,6-diaminopyridine (B39239) have been proposed to have tetrahedral geometries based on analytical and spectroscopic data. cyberleninka.ru The final geometry is a result of a delicate balance between the electronic preferences of the metal ion, the steric and electronic properties of the ligand, and the nature of the counter-ions and solvent molecules.

Magnetic Properties of Transition Metal Complexes (e.g., Copper(II) compounds)

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements can therefore provide valuable information about the oxidation state and spin state of the metal center, which in turn can help to elucidate the geometry of the complex.

Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. The magnitude of the magnetic moment can be used to determine the number of unpaired electrons. For example, high-spin octahedral Co(II) complexes (d⁷) would have three unpaired electrons, while square planar Cu(II) complexes (d⁹) would have one unpaired electron.

Diamagnetism: Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. This is typical for d¹⁰ ions like Zn(II) and Cd(II).

The magnetic moments of transition metal complexes are often close to the "spin-only" value, but orbital contributions can sometimes lead to deviations. The study of the magnetic properties of copper(II) complexes is of particular interest due to the d⁹ electronic configuration, which always results in one unpaired electron and thus paramagnetism. The magnetic moment of Cu(II) complexes typically falls in the range of 1.7-2.2 Bohr magnetons. Deviations from the spin-only value can provide insights into the electronic structure and any magnetic exchange interactions between metal centers in polynuclear complexes.

Biological Activity and Molecular Mechanisms of N 3 Aminopyridin 2 Yl Acetamide and Its Derivatives

Anti-Inflammatory Activities and Potential Molecular Targets

Acetamide (B32628) derivatives have garnered attention for their potential as anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a key enzyme in the inflammatory pathway. archivepp.comarchivepp.com The development of selective COX-II inhibitors is a significant area of research because they can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netarchivepp.com

The anti-inflammatory potential of various acetamide derivatives has been explored through different molecular designs. For instance, researchers have synthesized hybrid molecules that incorporate acetamide with other pharmacologically active scaffolds like imidazole, pyrazole, triazole, and oxadiazole to target COX-II. archivepp.comgalaxypub.co Molecular docking studies have shown that the acetamide functional group can form crucial hydrogen bonds with amino acid residues like Trp387 and Ser353 in the active site of the COX-II enzyme, which is indicative of a strong anti-inflammatory effect. archivepp.comgalaxypub.co

The structural flexibility of acetamide derivatives allows for the creation of prodrugs, which can improve pharmacokinetic properties. archivepp.com This approach has been used to develop new anti-inflammatory agents with enhanced efficacy and better safety profiles. archivepp.com

Antimicrobial Efficacy

Antibacterial Activity

N-(3-aminopyridin-2-yl)acetamide and its derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Several studies have focused on synthesizing and evaluating new acetamide derivatives for their efficacy against pathogenic bacterial strains. nih.govnih.gov

In one study, a series of new acetamide derivatives were synthesized and tested against Streptococcus pyogenes (Gram-positive), Escherichia coli, and Proteus mirabilis (Gram-negative). nih.gov The results showed that some of the synthesized compounds exhibited significant antibacterial properties, with their effectiveness being compared to standard antibiotics like amoxicillin (B794) and ampicillin. nih.gov Another study reported the synthesis of pyridine-acetamide hybrid derivatives that showed excellent antibacterial activities against a panel of microorganisms including E. coli, P. aeruginosa, S. aureus, and B. cereus, with some compounds showing efficacy comparable to azithromycin. researchgate.net

The introduction of different functional groups to the acetamide scaffold has been shown to influence the antibacterial potency. For example, derivatives bearing a para-chlorophenyl moiety have shown enhanced antibacterial properties. nih.gov Furthermore, research on 2-aminopyridine (B139424) derivatives has indicated that specific structural features, such as the presence of a cyclohexylamine (B46788) group, can be crucial for potent activity against Gram-positive bacteria like S. aureus and B. subtilis. semanticscholar.org

Table 1: Antibacterial Activity of Selected Acetamide Derivatives

Compound/Derivative Target Bacteria Observed Effect Reference
Pyridine-acetamide hybrids (6b and 6e) E. coli, P. aeruginosa, Y. pseudotuberculosis, S. aureus, E. faecalis, B. cereus, M. smegmatis High efficacy, comparable to azithromycin. MIC values between 0.03-0.25 µg/mL. researchgate.net
2-aminopyridine derivative (2c) S. aureus, B. subtilis High activity with MIC values of 0.039 µg·mL−1. semanticscholar.org
Acetamide derivatives (22 and 24) E. coli, P. mirabilis Significant inhibition zones at MIC of 12.5 μg/mL. nih.gov
N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivative (3) P. aeruginosa, S. aureus Effective against P. aeruginosa with a MIC of 62.5 μg/mL and comparable activity to streptomycin (B1217042) against S. aureus. researchgate.net

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

Derivatives of this compound have also been investigated for their antifungal properties against clinically relevant fungi. Several studies have highlighted the potential of acetamide derivatives in combating fungal infections. nih.govmdpi.com

For instance, research has shown that certain acetamide derivatives exhibit mild to moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov The antifungal efficacy is often influenced by the specific chemical modifications on the acetamide core structure. researchgate.net In the search for new antifungal agents, copper(II) complexes of thiosemicarbazone-type ligands containing an acetamide unit have been synthesized and shown to possess promising antifungal activity against C. albicans. mdpi.com

The opportunistic pathogen Candida albicans is a major cause of fungal infections in humans, and the emergence of antifungal resistance is a serious concern. nih.gov This has spurred research into novel antifungal compounds, including acetamide derivatives, that could serve as alternatives to conventional therapies. nih.gov

Activity Against Yeasts (e.g., Candida glabrata, Candida krusei)

The antimicrobial spectrum of acetamide derivatives extends to various yeast species, including those known for their resistance to common antifungal drugs. acs.orgnih.gov Studies have demonstrated that some novel heterocyclic amide derivatives possess significant activity against yeasts like Candida glabrata and Candida krusei. acs.org

The search for new therapeutic options against resistant Candida species is a critical area of research. nih.gov For example, Candida krusei is intrinsically resistant to fluconazole, a commonly used antifungal medication. nih.gov This highlights the need for developing new agents, and acetamide derivatives are being explored for this purpose. nih.gov

Antioxidant Properties and Radical Scavenging Activity

Acetamide derivatives have been a subject of interest for their antioxidant properties and their ability to scavenge free radicals. nih.govacs.orgmdpi.comsemanticscholar.org The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acs.orgresearchgate.net

Studies have shown that the introduction of certain functional groups and structural modifications to the acetamide backbone can significantly impact its antioxidant potential. mdpi.com For example, pyridine-acetamide hybrid derivatives have been synthesized and have shown promising antioxidant activity, with some compounds exhibiting high radical scavenging potential. researchgate.net The antioxidant effect is often related to the compound's ability to donate a hydrogen atom to a radical species. researchgate.net

The investigation into the antioxidant properties of acetamide derivatives is important as oxidative stress is implicated in various pathological conditions. mdpi.com Therefore, compounds with both anti-inflammatory and antioxidant activities could be particularly beneficial. researchgate.net

Table 2: Antioxidant Activity of Selected Acetamide Derivatives

Compound/Derivative Assay IC50/Activity Reference
Pyridine-acetamide hybrid (6b) Not specified IC50 of 66.2 μg/mL researchgate.net
Pyridine-acetamide hybrid (13e) Not specified IC50 of 54.7 μg/mL researchgate.net
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) ABTS Moderate antioxidant activity acs.org
Flavonoid acetamide derivatives DPPH IC50 values in the range 31.52–198.41 µM mdpi.com

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives are often linked to their ability to inhibit specific enzymes. A primary focus of research in this area has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a key target for anti-inflammatory drugs. archivepp.comarchivepp.com

Molecular docking studies have provided insights into the interactions between acetamide derivatives and the active sites of these enzymes. archivepp.comgalaxypub.co For instance, the nitrogen atom of the acetamide moiety has been shown to form hydrogen bonds with key amino acid residues within the COX-II active site, contributing to its inhibitory effect. archivepp.comgalaxypub.co

Beyond COX enzymes, the broader class of acetamide derivatives has been investigated for their inhibitory effects on other enzymes, although specific studies on this compound in this context are less common. The structural versatility of acetamides makes them attractive scaffolds for designing inhibitors for a variety of enzymes implicated in different diseases.

Alpha-Glucosidase Inhibition and Enzyme Kinetic Analysis

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govacs.org Aminopyridine derivatives have emerged as a significant class of α-glucosidase inhibitors. rsc.org For instance, aminopyridine thiourea (B124793) derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme, with in vitro assays showing half-maximal inhibitory concentrations (IC50) ranging from 24.62 ± 0.94 to 142.18 ± 2.63 μM. rsc.org

Studies on 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones have also demonstrated significant inhibitory activity against α-glucosidase, with some derivatives showing up to 95.0% inhibition, which is substantially higher than the reference drug acarbose (B1664774) (49.5%). nih.govresearchgate.net One particular derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, exhibited an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.govresearchgate.net

Enzyme kinetic studies are crucial for understanding the mechanism of inhibition. nih.govplos.org Lineweaver-Burk plot analysis has been used to determine the mode of inhibition. ipb.ac.id For example, imidazo[1,2-a]pyridine (B132010) derivatives have shown both noncompetitive and competitive inhibition against the α-GLY enzyme, with Kᵢ values as low as 6.09 ± 0.37 μM. acs.org Similarly, thiourea derivatives based on 3-aminopyridin-2(1H)-ones have also been evaluated, with some compounds showing higher inhibitory activity than acarbose. mdpi.com The inhibition of α-glucosidase by these compounds can slow down glucose absorption and consequently lower postprandial blood glucose levels. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Aminopyridine Derivatives

Compound Class Specific Derivative Example IC50 Value (μM) Inhibition Type Reference
Aminopyridine thiourea derivatives 47e, 47g, 47h, 47n, 47o 24.62 ± 0.94 - 142.18 ± 2.63 Non-competitive rsc.org
1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid 3660 Not specified nih.govresearchgate.net
Imidazo[1,2-a]pyridine derivatives Compound 8b 6.09 ± 0.37 (Kᵢ) Noncompetitive acs.org
Imidazo[1,2-a]pyridine derivatives Compound 8e 13.03 ± 2.43 (Kᵢ) Competitive acs.org
Thiourea derivatives of 3-aminopyridin-2(1H)-ones 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9770 Not specified mdpi.com

Inhibition of Other Relevant Enzymes and Receptors (for aminopyridine-based compounds)

The aminopyridine scaffold is a versatile pharmacophore found in inhibitors of a wide range of enzymes and receptors beyond α-glucosidase. rsc.orgresearchgate.net This structural motif is present in numerous medicinal preparations with diverse biological profiles. nih.gov

Kinase Inhibition:

c-Jun N-terminal Kinases (JNK): Aminopyridine-based compounds have been identified as potent and selective inhibitors of JNK-1, -2, and -3, which are implicated in inflammatory diseases. nih.gov Optimized compounds exhibit inhibitory potencies in the low double-digit nanomolar range and show over 1,000-fold selectivity against other MAP kinases like ERK2 and p38α. nih.gov

c-Met Kinase: A series of 2-aminopyridine derivatives have been reported as highly active inhibitors of c-Met kinase, a prominent target in cancer therapy due to its role in tumor growth and metastasis. nih.gov

CDK/HDAC Dual Inhibitors: Novel 2-aminopyridine-based derivatives have been developed as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC). Compound 8e, for example, inhibits CDK9 and HDAC1 at nanomolar concentrations (IC50 values of 88.4 and 168.9 nM, respectively), showing potential for treating refractory solid tumors and hematological malignancies. acs.org

Other Enzyme and Receptor Targets:

Neuronal Nitric Oxide Synthase (nNOS): 2-Aminopyridine derivatives with a shortened amino sidechain act as potent and selective inhibitors of human nNOS, a target for various neurological disorders. nih.gov

Carbonic Anhydrase (hCA) and Xanthine Oxidase (XO): Palladium(II)-N-heterocyclic carbene (NHC) complexes containing 2-aminopyridine have shown inhibitory effects on metabolic enzymes like hCA and XO. rsc.org The IC50 values for these complexes against hCA I, hCA II, and XO were in the ranges of 0.325–0.707 μM, 0.238–0.636 μM, and 0.576–1.693 μM, respectively. rsc.org

Beta-Catenin: N-protected and deprotected amino acid derivatives of 2-aminopyridine have shown potential in attenuating tumor development by inhibiting the beta-catenin protein, a key component of the Wnt signaling pathway implicated in colorectal cancer. nih.govresearchgate.net

Voltage-Gated Potassium (Kv) Channels: Aminopyridines, such as 4-aminopyridine (B3432731), are known to block voltage-gated potassium channels, which is the basis for their use in certain neurological conditions. nih.gov

Table 2: Inhibition of Various Enzymes and Receptors by Aminopyridine-Based Compounds

Target Enzyme/Receptor Compound Class IC50/Ki Range Therapeutic Area Reference
c-Jun N-terminal Kinase (JNK) Aminopyridine derivatives Low double-digit nM Inflammatory Diseases nih.gov
c-Met Kinase 2-Aminopyridine derivatives High activity reported Cancer nih.gov
CDK9/HDAC1 2-Aminopyridine derivative (8e) 88.4 nM (CDK9), 168.9 nM (HDAC1) Cancer acs.org
Neuronal Nitric Oxide Synthase (nNOS) 2-Aminopyridine derivatives 13 nM (Ki for hnNOS) Neurological Disorders nih.gov
Carbonic Anhydrase I/II Pd(II)-NHC complexes with 2-AP 0.325–0.707 μM (hCA I), 0.238–0.636 μM (hCA II) Metabolic Disorders rsc.org
Xanthine Oxidase (XO) Pd(II)-NHC complexes with 2-AP 0.576–1.693 μM Metabolic Disorders rsc.org
Beta-Catenin Amino acid derivatives of 2-aminopyridine 3.7-8.1μM (HCT 116 cells) Cancer nih.gov

Molecular Interactions with Biomolecules

Ligand-Target Binding Interactions and Specificity

The biological activity of aminopyridine derivatives is dictated by their specific binding interactions with the target biomolecule. X-ray crystallography has been instrumental in revealing these interactions at an atomic level. nih.gov

For instance, the crystal structure of a 2-aminopyridine derivative bound to human neuronal nitric oxide synthase (hnNOS) shows that the 2-aminopyridine core forms crucial hydrogen bonds with the glutamate (B1630785) (Glu-592) and tryptophan (Trp-587) residues in the active site. nih.gov The specificity of these inhibitors for nNOS over other isoforms like endothelial NOS (eNOS) is a critical aspect of their design, aiming to minimize off-target effects. nih.gov

In the case of JNK inhibitors, the aminopyridine scaffold also plays a key role in anchoring the molecule within the enzyme's active site, with biochemical screening guiding the optimization of these interactions to achieve high potency and selectivity. nih.gov The interaction of these compounds with proteins can also be studied using techniques like fluorescence quenching and circular dichroism, which can reveal binding sites and conformational changes in the protein structure upon ligand binding. rsc.org

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a powerful computational tool used to predict the binding conformation of a ligand within the active site of a target protein, providing insights that guide the design of new inhibitors. nih.govmdpi.com This method has been widely applied to study this compound and its derivatives. nih.govd-nb.info

Docking studies on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones against α-glucosidase have shown a good correlation with experimental inhibitory activities. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. rsc.orgnih.gov For example, docking of a potent antibacterial 2-aminopyridine derivative (compound 2c) into the active sites of S. aureus and B. subtilis targets revealed multiple hydrogen-bonding interactions and close hydrophobic contacts with surrounding amino acid residues, explaining its activity. researchgate.netnih.gov

In the context of c-Met kinase inhibitors, molecular docking suggested that Tyr1230 and Arg1208 are key residues for binding, with electrostatic and hydrogen bond interactions being vital for the inhibitory activity. nih.gov These computational predictions are often validated and refined using more rigorous methods like molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor interaction over time. nih.gov The combination of docking and MD simulations offers a robust platform for understanding binding modes and designing novel, more potent inhibitors. nih.gov

Table 3: Application of Molecular Docking for Aminopyridine Derivatives

Compound Class Target Protein Key Findings from Docking Reference
2-Amino-3-cyanopyridine (B104079) derivatives S. aureus and B. subtilis targets Stabilized by several hydrogen-bonding interactions and close hydrophobic contacts. nih.gov
Thioureide derivatives of 3-aminopyridine-2(1H)-one Antithrombotic protein targets Presence of a thiourea fragment increases affinity for the selected receptors. d-nb.info
Amino acid derivatives of 2-aminopyridine Beta-catenin (CTNNB1) Favorable binding energies and interactions with target proteins. nih.gov
2-Aminopyridine derivatives c-Met Kinase Tyr1230 and Arg1208 identified as key residues; electrostatic and H-bond interactions are vital. nih.gov
1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones α-Glucosidase Docking results correlate well with in vitro screening data; identified key binding affinities. researchgate.net

Interaction with Nucleic Acids (e.g., DNA bases)

While many aminopyridine derivatives target enzymes, some classes of related heterocyclic compounds are known to interact with nucleic acids, particularly DNA. This interaction can be a mechanism for their mutagenic and antibacterial properties. ysu.am Compounds like aminoacridines, which share structural similarities with aminopyridines, are known to intercalate into DNA, meaning they insert themselves between the base pairs of the DNA double helix. ysu.amnih.gov

Modeling studies have shown that imidazopyridine derivatives, which also contain a pyridine (B92270) ring, can act as DNA minor groove binders. researchgate.net Their positioning within the minor groove is similar to that of known minor groove binders like netropsin. researchgate.net This binding is often stabilized by van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the DNA. researchgate.net The ability to interact with DNA can interfere with crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects. rsc.orgresearchgate.net For example, some nitro-derivatives of 9-aminoacridine (B1665356) have been shown to bind covalently to DNA, forming crosslinks that strongly inhibit RNA biosynthesis. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action describes the specific biochemical interactions through which a compound produces its pharmacological effect. For this compound and its derivatives, the mechanism is diverse and dependent on the specific biological target.

Enzyme Inhibition: For derivatives that act as enzyme inhibitors, the mechanism involves binding to the enzyme, often at the active site, and preventing the normal substrate from binding and undergoing its catalytic reaction. drugbank.com In the case of nNOS inhibitors, the 2-aminopyridine scaffold directly interacts with key residues in the enzyme's active site, blocking its function. nih.gov Similarly, the anti-diabetic effect of α-glucosidase inhibitors stems from the blockage of carbohydrate-hydrolyzing enzymes in the gut. nih.gov The mechanism can be competitive, noncompetitive, or mixed-type, as determined by enzyme kinetic analysis. ipb.ac.idacs.org

Signal Transduction Pathway Modulation: Some aminopyridine derivatives exert their effects by modulating signaling pathways. For instance, the anticancer activity of certain derivatives against colorectal cancer is achieved by inhibiting beta-catenin, a crucial protein in the Wnt signaling cascade. nih.gov This inhibition disrupts the downstream signaling that promotes tumor growth. nih.govresearchgate.net

Interaction with Nucleic Acids: For compounds that target DNA, the mechanism can involve either intercalation between base pairs or binding to the minor groove. ysu.amresearchgate.net These interactions can physically block the action of enzymes like DNA and RNA polymerases or induce structural changes in the DNA that trigger cellular apoptosis. rsc.orgysu.am The antibacterial action of some thieno[2,3-b]pyridine (B153569) derivatives, for example, is attributed to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com

Ion Channel Modulation: The mechanism for compounds like 4-aminopyridine involves the blockade of voltage-gated potassium channels on cell membranes. nih.gov In demyelinated neurons, this blockade enhances the transmission of action potentials, thereby improving neurological function. nih.gov

Structure Activity Relationship Sar Studies for N 3 Aminopyridin 2 Yl Acetamide Derivatives

Systematic Structural Modifications of the Pyridine (B92270) Ring

Key modifications and their observed outcomes include:

Isomeric Position of Ring Nitrogen: The position of the nitrogen atom within the pyridine ring can significantly alter the molecule's electronic distribution and hydrogen bonding capacity, thereby affecting its interaction with target proteins. nih.gov For example, shifting the acetamide (B32628) group from the 2-position to other positions on the pyridine ring can lead to dramatic changes in biological activity. SAR analysis of N-(pyridin-3-yl)acetamide derivatives, for instance, provides insights into how this different connectivity impacts target binding. researchgate.net

Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems is a common tactic to probe the importance of the ring's specific properties. nih.gov For example, replacing the phenyl moiety with a pyridinyl ring in some acetamide series resulted in a loss of activity, suggesting a specific requirement for the electronic and steric profile of that particular ring. bris.ac.uk Conversely, in other contexts, pyridine is considered a valuable bioisostere for a phenyl ring due to its favorable pharmacokinetic properties and ability to act as a hydrogen bond acceptor. nih.gov

Modification TypeSpecific ChangeObserved Effect on Biological ActivityReference Compound Class
SubstitutionOrtho- or meta-substituents on an associated aryl ringMaintained or increased activity2-aryl-2-(pyridin-2-yl)acetamides bris.ac.uk
SubstitutionPara-substituents on an associated aryl ringReduced or abolished activity2-aryl-2-(pyridin-2-yl)acetamides bris.ac.uk
Bioisosteric ReplacementReplacement of a phenyl group with a 2-pyridinyl groupResulted in inactive compounds2-aryl-2-(pyridin-2-yl)acetamides bris.ac.uk
Bioisosteric ReplacementReplacement of a phenyl group with bulky naphthyl groupsActivity was tolerated2-aryl-2-(pyridin-2-yl)acetamides bris.ac.uk

Variations in the Acetamide Moiety

The acetamide group serves as a crucial linker and participates in hydrogen bonding. Modifications to this moiety have been explored to optimize compound activity and physicochemical properties.

Key areas of modification include:

N-Acyl Group Variation: The acetyl group (-COCH3) can be replaced with other acyl groups to explore the impact of size, lipophilicity, and electronic nature. In some SAR studies, this part of the molecule is extensively modified. For example, replacing the acetamide group on a pyrrolidine (B122466) ring with a larger phenyl carbamoyl (B1232498) group led to a potent inhibitor in one series. researchgate.net Conversely, complete removal of the acetamide substitution resulted in a loss of activity, highlighting its importance. researchgate.net

Alpha-Carbon Substitution: Introducing substituents on the carbon atom alpha to the carbonyl group can influence the compound's conformation and potency. In the 2-aryl-2-(pyridin-2-yl)acetamide series, adding small substituents like methyl (-Me) or fluoro (-F) at the alpha-carbon resulted in active compounds, though they also produced some motor impairment in initial tests. bris.ac.uk

Amide Bond Replacement: The amide bond itself can be replaced with other functional groups to create analogues with different chemical stability or hydrogen bonding patterns. For instance, developing acetamide-sulfonamide conjugates introduces a different type of linker and functionality. semanticscholar.org

Modification TypeSpecific ChangeObserved Effect on Biological ActivityReference Compound Class
N-Acyl Group VariationReplacement of acetamide with a phenyl carbamoyl groupLed to a potent inhibitor (PDDC)Imidazo[1,2-b]pyridazine derivatives researchgate.net
N-Acyl Group VariationRemoval of the acetamide groupResulted in an inactive compoundImidazo[1,2-b]pyridazine derivatives researchgate.net
Alpha-Carbon SubstitutionIntroduction of -Me or -F at the alpha-carbonProduced active compounds2-aryl-2-(pyridin-2-yl)acetamides bris.ac.uk
Linker ModificationReplacement of pyrrolidine acetamide with methyl sulfonyl piperazineLed to a different inhibitorImidazo[1,2-b]pyridazine derivatives researchgate.net

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of N-(3-aminopyridin-2-yl)acetamide derivatives is governed by a complex interplay of electronic and steric factors. The thoughtful application of bioisosteres and the modulation of these properties are central to rational drug design. nih.gov

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the pyridine ring can significantly influence the pKa of the ring nitrogen and the amino group, as well as the hydrogen-bonding potential of the entire molecule. nih.gov For example, an electron-withdrawing heterocycle can enhance the hydrogen-bonding donor properties of an adjacent N-H group. nih.gov In the case of this compound, the amino group at the 3-position and the acetamide at the 2-position create a specific electronic environment that is sensitive to further substitution on the ring. The inactivity of the pyridine isomer 56 in one study was attributed not only to the removal of a key nitrogen atom needed for target interaction but also to the introduction of a C-H group that was electronically and sterically unfavorable. nih.gov

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into the binding site of its biological target. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, extending a substituent into a nearby hydrophobic pocket can enhance binding affinity. The SAR of 2-aryl-2-(pyridin-2-yl)acetamides demonstrated this principle clearly, where the position of a substituent on the phenyl ring was critical. bris.ac.uk Ortho- and meta-positions were tolerated, suggesting they fit well within the target's binding pocket, while a para-substituent might clash with the protein surface, leading to a loss of activity. bris.ac.uk The tolerance for bulky naphthyl groups in the same position further defines the shape and size of the binding site. bris.ac.uk

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing N-(3-aminopyridin-2-yl)acetamide?

Answer:
A common approach involves sequential substitution and condensation reactions. Starting with a pyridine precursor (e.g., 3-nitro-2-chloropyridine), the nitro group is reduced to an amine (e.g., using iron powder under acidic conditions). Subsequent acetylation of the amine is achieved via reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). For regioselective amination, microwave-assisted methods can enhance reaction efficiency . Characterization typically employs NMR (<sup>1</sup>H/<sup>13</sup>C), IR, and mass spectrometry to confirm structure and purity .

Advanced Synthesis: How can regioselectivity challenges in the amination of pyridine precursors be addressed?

Answer:
Regioselectivity can be optimized using computational tools (e.g., density functional theory (DFT)) to predict reactive sites on the pyridine ring. For instance, electron-deficient positions (e.g., para to electron-withdrawing groups) favor nucleophilic attack. Experimental validation involves adjusting reaction conditions (e.g., solvent polarity, temperature) or employing directing groups (e.g., halogens) to steer amination to the desired position. Coupling agents like TBTU () or microwave irradiation () improve yield and selectivity .

Basic Characterization: What analytical techniques are essential for confirming the structure of N-(3-aminopyridin-4-yl)acetamide derivatives?

Answer:
Core techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks (e.g., acetamide carbonyl at ~168-170 ppm).
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Cross-referencing with computational spectral predictions (e.g., DFT) enhances accuracy .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between acetamide NH and pyridine N). For unstable derivatives, cryocrystallography or synchrotron radiation may stabilize crystals. Pairing crystallographic data with Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies non-covalent interactions critical for biological activity .

Biological Activity: What methodologies assess the antioxidant or anticancer potential of this compound?

Answer:

  • In vitro assays :
    • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7).
    • DPPH/ABTS assays : Quantify free radical scavenging (IC₅₀ values).
  • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like Keap1-Nrf2 or DNA topoisomerases.
  • In vivo models : Zebrafish or murine models evaluate bioavailability and toxicity (e.g., LD₅₀) .

Computational Studies: How can DFT guide the design of this compound derivatives?

Answer:
DFT calculations (e.g., using Gaussian or ORCA) predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Frontier molecular orbitals (HOMO/LUMO) : Correlate with reactivity and charge transfer (e.g., HOMO localization on pyridine NH₂ suggests oxidative susceptibility).
  • Solvent effects : COSMO-RS models simulate solvation energies to optimize reaction solvents .

Data Contradictions: How to resolve discrepancies in reported synthesis yields?

Answer:
Divergent yields often stem from:

  • Reagent purity : Trace moisture in acetic anhydride reduces acetylation efficiency.
  • Catalyst choice : Iron powder () vs. Pd/C for nitro reduction alters kinetics.
  • Workup protocols : Column chromatography vs. recrystallization affects recovery.
    Systematic DOE (Design of Experiments) identifies critical parameters (e.g., temperature, stoichiometry) for reproducibility .

Stability and Storage: What conditions prevent degradation of this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar).
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
  • pH stability : Avoid strong acids/bases; pH 6-8 in aqueous solutions minimizes hydrolysis.
    Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Comparative Studies: How do structural analogs (e.g., hydroxyl vs. amino substituents) affect bioactivity?

Answer:

  • Hydrogen bonding : NH₂ groups enhance solubility and target binding (e.g., DNA intercalation) vs. hydroxyl groups, which may form stronger H-bonds but lower bioavailability.
  • Electron effects : Amino groups increase electron density on the pyridine ring, altering redox properties.
    SAR (Structure-Activity Relationship) studies using analogs (e.g., ) quantify these effects .

Mechanistic Insights: What techniques elucidate the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution.
    Combined with MD simulations (e.g., GROMACS), these methods map allosteric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.